molecular formula C6H10O2 B134414 (S)-5-Hexanolide CAS No. 16320-13-1

(S)-5-Hexanolide

Cat. No. B134414
CAS RN: 16320-13-1
M. Wt: 114.14 g/mol
InChI Key: RZTOWFMDBDPERY-YFKPBYRVSA-N
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Description

(S)-5-Hexanolide, also known as (2R,5S)-2-Methyl-5-hexanolide, is a compound of interest due to its role as a major component of the sex pheromone of the carpenter bee. The enantiomers of this compound have been synthesized with high optical purity, starting from ethyl (S)-lactate and the enantiomers of methyl β-hydroxyisobutyrate, indicating the importance of stereochemistry in its biological activity .

Synthesis Analysis

The synthesis of (S)-5-Hexanolide has been achieved with a high degree of enantiomeric excess, demonstrating the ability to create this compound in a highly optically pure state. The specific rotations of the synthesized samples were reported to be between +91.0 to +93.5°, which differs from previously reported values obtained through resolution or asymmetric synthesis, suggesting improvements in synthetic methodologies .

Molecular Structure Analysis

The molecular structure of (S)-5-Hexanolide is characterized by its chiral centers, which are crucial for its biological function as a pheromone. The stereochemistry of the compound is significant, as indicated by the specific rotations measured in synthesized samples. The precise arrangement of atoms within the molecule dictates its interaction with biological receptors, which is essential for its role in bee communication .

Chemical Reactions Analysis

While the provided data does not detail specific chemical reactions involving (S)-5-Hexanolide, the synthesis process of its enantiomers suggests that the compound can be derived from simpler chiral precursors. The use of ethyl (S)-lactate and methyl β-hydroxyisobutyrate as starting materials implies that (S)-5-Hexanolide can be incorporated into more complex molecules or potentially undergo further transformation into other biologically relevant compounds .

Physical and Chemical Properties Analysis

The physical properties of (S)-5-Hexanolide, such as its specific rotation, are indicative of its high optical purity and chiral nature. The chemical properties, while not extensively detailed in the provided data, are likely to include interactions with biological molecules, given its role as a pheromone. The synthesis process also suggests that the compound possesses functional groups amenable to selective reactions, which could be exploited in further chemical modifications or in the study of its mechanism of action in biological systems .

Scientific Research Applications

1. Synthesis and Structural Studies

  • (S)-5-Hexanolide has been synthesized and studied for its structural properties. Mori and Senda (1985) achieved the synthesis of (2R,5S)-2-Methyl-5-hexanolide, a component of the sex pheromone of the carpenter bee, in highly optically pure state starting from ethyl (S)-lactate (Mori & Senda, 1985).

2. Chemical Properties and Derivatives

  • The chemical properties of derivatives of (S)-5-Hexanolide, such as 2,4-Dimethyl-5-hexanolide, have been investigated. Pinyarat and Mori (1993) synthesized isomers of these lactones, which were identified in volatiles from the heads of the male black garden ant (Pinyarat & Mori, 1993).

3. Application in Biofuel Research

  • Research has been conducted on the use of hexanolides like 1-Hexanol in biofuel applications. Santhosh and Kumar (2021) explored the effects of 1-Hexanol on the combustion, performance, and emission characteristics of CI engines, showing potential for its use in biofuel (Santhosh & Kumar, 2021).

4. Synthesis for Pharmaceutical Applications

  • The synthesis of hydroxyethylene dipeptide isosteres, which can include derivatives of (S)-5-Hexanolide, has been researched for pharmaceutical applications. Peyrat et al. (1995) achieved synthesis of 4-Hydroxy-5-amino-6-phenyl-4-hexanolide for potential use in medicinal chemistry (Peyrat et al., 1995).

5. Antimicrobial Properties

  • Studies have explored the antimicrobial properties of compounds related to (S)-5-Hexanolide. Lanciotti et al. (2003) investigated the use of hexanal, a related compound, in enhancing the safety of fresh-sliced apples, showing its potential as an antimicrobial agent (Lanciotti et al., 2003).

Safety And Hazards

The safety and hazards associated with a compound relate to its toxicity, flammability, and environmental impact. Information on these aspects is typically available in Material Safety Data Sheets .

Future Directions

Future directions in the study of a compound could involve exploring new synthetic routes, investigating novel reactions, developing applications, and studying its biological activity .

properties

IUPAC Name

(6S)-6-methyloxan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O2/c1-5-3-2-4-6(7)8-5/h5H,2-4H2,1H3/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZTOWFMDBDPERY-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(=O)O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CCCC(=O)O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00428482
Record name (S)-5-Hexanolide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00428482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-5-Hexanolide

CAS RN

16320-13-1
Record name (S)-5-Hexanolide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00428482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
A Gopalan, R Lucero, H Jacobs… - Synthetic …, 1991 - Taylor & Francis
A number of γ and δ ketonitriles have been synthesized and their reduction with bakers yeast carefully studied. Both 4-oxopentanenitrile and 5-oxohexanenitrile are reduced in …
Number of citations: 14 www.tandfonline.com
VB Nanduri, RL Hanson, A Goswami… - Enzyme and microbial …, 2001 - Elsevier
Three different biochemical approaches were used for the synthesis of ethyl 5-(S)-hydroxyhexanoate 1 and 5-(S)-hydroxyhexanenitrile 2. In the first approach, ethyl 5-oxo-hexanoate 3 …
Number of citations: 27 www.sciencedirect.com
S Okamoto, T Harada, A Tai - Bulletin of the Chemical Society of Japan, 1979 - journal.csj.jp
The enantioface-differentiating hydrogenation of α-, β-, γ-, and δ-keto esters over α-, β-, and γ-amino acid–MRNi has been conducted. The optimum enantio-differentiating power of α-…
Number of citations: 14 www.journal.csj.jp
E Santaniello, P Ferraboschi, P Grisenti… - Chemical …, 1992 - ACS Publications
The construction of organic compounds containing one or more chirality centers utilizing chiral starting materials is certainly one of the most exciting and spectacular chapters of the …
Number of citations: 735 pubs.acs.org

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